Fluoruro de berilio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

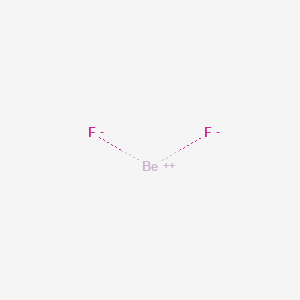

Beryllium fluoride is an inorganic compound with the chemical formula BeF₂. This white solid is primarily used as a precursor for the production of beryllium metal. Its structure is similar to that of quartz, but it is highly soluble in water . Beryllium fluoride is known for its distinctive optical properties, including the lowest refractive index for a solid at room temperature and the lowest dispersive power .

Aplicaciones Científicas De Investigación

Beryllium fluoride has a wide range of applications in scientific research:

Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment.

Mecanismo De Acción

Target of Action

Beryllium fluoride (BeF2) is known to interact with G proteins in eukaryotic cells . It requires trace amounts of Al3+ or Be2+ ions for this activation . In biochemistry, particularly protein crystallography, BeF2 acts as a mimic of phosphate . Thus, ADP and BeF2 together tend to bind to ATP sites and inhibit protein action .

Mode of Action

The mode of action of BeF2 involves its interaction with its targets, leading to changes in their function. As a phosphate analog, BeF2 affects the activity of a variety of phosphoryl transfer enzymes . These enzymes are fundamentally important in cell signal transduction or energy metabolism . BeF2, in combination with ADP, binds to ATP sites, inhibiting protein action and making it possible to crystallize proteins in the bound state .

Biochemical Pathways

BeF2 affects the biochemical pathways involving G proteins and phosphoryl transfer enzymes. It activates G proteins, which play crucial roles in transmitting signals from various molecules outside the cell to the cell interior . As a phosphate analog, BeF2 also impacts the activity of phosphoryl transfer enzymes, which are involved in energy metabolism and signal transduction in cells .

Pharmacokinetics

It’s known that bef2 is highly soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of BeF2.

Result of Action

The result of BeF2’s action is the inhibition of protein action, which can be useful in certain biochemical applications. For instance, the binding of ADP and BeF2 to ATP sites inhibits protein action, allowing proteins to be crystallized in the bound state . This can be particularly useful in protein crystallography.

Action Environment

The action of BeF2 can be influenced by environmental factors. For example, the presence of Al3+ or Be2+ ions is required for BeF2 to activate G proteins . Furthermore, the pH and the amount of F- and Al3+ in the solution can affect the exact structure and concentration of AlF x . It’s also worth noting that BeF2 is non-biodegradable and can cause ecological destruction .

Análisis Bioquímico

Biochemical Properties

Beryllium fluoride plays a crucial role in biochemical reactions by mimicking the chemical structure of phosphate. This allows it to interact with a variety of phosphoryl transfer enzymes, including GTPases, ATPases, and phosphohydrolyases . These enzymes are fundamental to cell signal transduction and energy metabolism. Beryllium fluoride can activate G proteins in eukaryotic cells, which are involved in transmitting signals from outside the cell to the inside . Additionally, it forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins, affecting their activity .

Cellular Effects

Beryllium fluoride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, beryllium fluoride can activate G proteins, which play a critical role in transmitting signals within cells . This activation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, beryllium fluoride’s ability to mimic phosphate allows it to interfere with the activity of enzymes involved in phosphoryl transfer, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, beryllium fluoride exerts its effects by binding to biomolecules and inhibiting or activating enzymes. It forms stable complexes with enzymes involved in phosphoryl transfer, such as GTPases and ATPases . These complexes mimic the transition state of phosphate, thereby affecting the enzyme’s activity. Beryllium fluoride can also inhibit the GTPase activity of G proteins, leading to prolonged activation of these proteins and subsequent changes in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beryllium fluoride can change over time. The stability and degradation of beryllium fluoride are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that beryllium fluoride can have lasting impacts on cellular processes, including prolonged activation of G proteins and sustained changes in gene expression . These temporal effects highlight the importance of understanding the stability and degradation of beryllium fluoride in experimental settings.

Dosage Effects in Animal Models

The effects of beryllium fluoride can vary with different dosages in animal models. At low doses, beryllium fluoride can activate G proteins and affect cellular signaling pathways without causing significant toxicity . At high doses, beryllium fluoride can have toxic effects, including disruption of cellular metabolism and damage to cellular structures . These dosage-dependent effects underscore the importance of carefully controlling the concentration of beryllium fluoride in experimental studies.

Metabolic Pathways

Beryllium fluoride is involved in various metabolic pathways, particularly those related to phosphoryl transfer. It interacts with enzymes such as GTPases and ATPases, which are crucial for energy metabolism and signal transduction . By mimicking phosphate, beryllium fluoride can affect the activity of these enzymes and alter metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the role of beryllium fluoride in cellular metabolism.

Transport and Distribution

Within cells and tissues, beryllium fluoride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of beryllium fluoride, influencing its activity and function . The transport and distribution of beryllium fluoride are critical factors in determining its effects on cellular processes and overall cellular health.

Subcellular Localization

Beryllium fluoride’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the enzyme’s activity and the overall impact of beryllium fluoride on cellular processes. Understanding the subcellular localization of beryllium fluoride is crucial for comprehending its biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beryllium fluoride can be synthesized through several methods. One common method involves the reaction of beryllium hydroxide with ammonium bifluoride to form ammonium tetrafluoroberyllate, which is then decomposed to produce beryllium fluoride : [ \text{Be(OH)}_2 + 2(\text{NH}_4)\text{HF}_2 \rightarrow (\text{NH}_4)_2\text{BeF}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, beryllium fluoride is often produced by the reduction of beryllium oxide with hydrogen fluoride. Another method involves the thermal decomposition of ammonium fluoroberyllate : [ \text{BeF}_2 \cdot 2\text{NH}_4\text{F} \rightarrow \text{BeF}_2 + 2\text{NH}_3 + 2\text{HF} ]

Análisis De Reacciones Químicas

Types of Reactions: Beryllium fluoride undergoes various chemical reactions, including reduction and complex formation. One notable reaction is the magnesiothermic reduction, where beryllium fluoride is reduced by magnesium to produce beryllium metal and magnesium fluoride : [ \text{BeF}_2 + \text{Mg} \rightarrow \text{Be} + \text{MgF}_2 ]

Common Reagents and Conditions:

Complex Formation: Beryllium fluoride can form complexes with various ligands, such as ammonium ions.

Major Products:

Reduction: Beryllium metal and magnesium fluoride.

Complex Formation: Ammonium tetrafluoroberyllate.

Comparación Con Compuestos Similares

- Beryllium chloride (BeCl₂)

- Beryllium bromide (BeBr₂)

- Beryllium iodide (BeI₂)

Comparison: Beryllium fluoride is unique among beryllium halides due to its high solubility in water and distinctive optical properties. Unlike beryllium chloride, bromide, and iodide, beryllium fluoride forms a glassy solid with a low refractive index and dispersive power . Additionally, its use in molten-salt reactors as a coolant and solvent for uranium, plutonium, and thorium salts sets it apart from other beryllium compounds .

Propiedades

Número CAS |

7787-49-7 |

|---|---|

Fórmula molecular |

BeF2 |

Peso molecular |

47.008989 g/mol |

Nombre IUPAC |

beryllium;difluoride |

InChI |

InChI=1S/Be.2FH/h;2*1H/q+2;;/p-2 |

Clave InChI |

JZKFIPKXQBZXMW-UHFFFAOYSA-L |

Impurezas |

Beryllium fluoride-purity: 99.5%; impurities (mg/kg): Al, 75; Fe, 75; Ni, 40; Cu, 10. Typical chemical composition & impurity limits for certain beryllium: anhydrous beryllium fluoride discs: beryllium 19.0%; aluminum 75 mg/kg; iron 75 mg/kg; nickel 40 mg/kg; copper 10 mg/kg. /From table/ |

SMILES |

[Be+2].[F-].[F-] |

SMILES canónico |

[Be+2].[F-].[F-] |

Punto de ebullición |

1283 °C 1175 °C |

Color/Form |

Tetrahedral crystals or glass Glassy hygroscopic mass (tetragonal system) Amorphous, colorless, hexagonal crystals White salt |

Densidad |

1.99 at 68 °F (USCG, 1999) 2.1 g/cu cm 2,0 g/cm³ |

melting_point |

True MP: 555 °C; becomes free-flowing at about 800 °C 555 °C |

| 7787-49-7 | |

Descripción física |

Beryllium fluoride is an odorless white solid. Denser than water. (USCG, 1999) COLOURLESS HYGROSCOPIC SOLID IN VARIOUS FORMS. |

Pictogramas |

Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

Solubilidad |

Very soluble in water; slightly soluble in ethanol Insoluble in anhydrous hydrogen fluoride; soluble in alcohol; more soluble in mixture of alcohol and ether Solubility in water: very good |

Sinónimos |

eryllium fluoride beryllofluoride fluoroberyllate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B1221298.png)